![molecular formula C16H17NO3 B3829485 2-{3-[4-(dimethylamino)phenyl]acryloyl}-1,3-cyclopentanedione](/img/structure/B3829485.png)
2-{3-[4-(dimethylamino)phenyl]acryloyl}-1,3-cyclopentanedione
Overview
Description
2-{3-[4-(dimethylamino)phenyl]acryloyl}-1,3-cyclopentanedione, also known as DAPC, is a chemical compound with potential applications in various fields of scientific research. DAPC is a derivative of cyclohexane-1,3-dione and has a molecular weight of 297.37 g/mol.
Mechanism of Action
The mechanism of action of 2-{3-[4-(dimethylamino)phenyl]acryloyl}-1,3-cyclopentanedione is not fully understood. However, it has been reported to act as a free radical scavenger and inhibit the production of reactive oxygen species (ROS). 2-{3-[4-(dimethylamino)phenyl]acryloyl}-1,3-cyclopentanedione has also been shown to inhibit the activity of various enzymes such as acetylcholinesterase, tyrosinase, and cyclooxygenase-2 (COX-2). Additionally, 2-{3-[4-(dimethylamino)phenyl]acryloyl}-1,3-cyclopentanedione has been reported to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
2-{3-[4-(dimethylamino)phenyl]acryloyl}-1,3-cyclopentanedione has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in animal models. 2-{3-[4-(dimethylamino)phenyl]acryloyl}-1,3-cyclopentanedione has also been reported to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, 2-{3-[4-(dimethylamino)phenyl]acryloyl}-1,3-cyclopentanedione has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
2-{3-[4-(dimethylamino)phenyl]acryloyl}-1,3-cyclopentanedione has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. 2-{3-[4-(dimethylamino)phenyl]acryloyl}-1,3-cyclopentanedione is also stable under a wide range of conditions and has a long shelf life. However, there are some limitations to the use of 2-{3-[4-(dimethylamino)phenyl]acryloyl}-1,3-cyclopentanedione in lab experiments. It has been reported to exhibit low solubility in aqueous solutions, which can limit its use in some applications. Additionally, the mechanism of action of 2-{3-[4-(dimethylamino)phenyl]acryloyl}-1,3-cyclopentanedione is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of 2-{3-[4-(dimethylamino)phenyl]acryloyl}-1,3-cyclopentanedione. Further research is needed to elucidate the mechanism of action of 2-{3-[4-(dimethylamino)phenyl]acryloyl}-1,3-cyclopentanedione and its role in cellular signaling pathways and gene expression. Additionally, the potential use of 2-{3-[4-(dimethylamino)phenyl]acryloyl}-1,3-cyclopentanedione in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer should be further explored. The development of new synthetic methods for 2-{3-[4-(dimethylamino)phenyl]acryloyl}-1,3-cyclopentanedione and its derivatives could also lead to the discovery of new compounds with improved properties. Finally, the use of 2-{3-[4-(dimethylamino)phenyl]acryloyl}-1,3-cyclopentanedione in combination with other drugs or therapies should be investigated to determine its potential synergistic effects.
Conclusion:
In conclusion, 2-{3-[4-(dimethylamino)phenyl]acryloyl}-1,3-cyclopentanedione is a chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-{3-[4-(dimethylamino)phenyl]acryloyl}-1,3-cyclopentanedione and its derivatives in the treatment of various diseases and in the development of new therapeutic agents.
Scientific Research Applications
2-{3-[4-(dimethylamino)phenyl]acryloyl}-1,3-cyclopentanedione has potential applications in various fields of scientific research. It has been reported to exhibit antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. 2-{3-[4-(dimethylamino)phenyl]acryloyl}-1,3-cyclopentanedione has been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. It has also been investigated for its role in the regulation of cellular signaling pathways and gene expression.
properties
IUPAC Name |
2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]cyclopentane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-17(2)12-6-3-11(4-7-12)5-8-13(18)16-14(19)9-10-15(16)20/h3-8,16H,9-10H2,1-2H3/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUGAMLTMOCPRB-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]cyclopentane-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



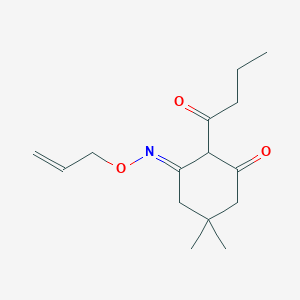

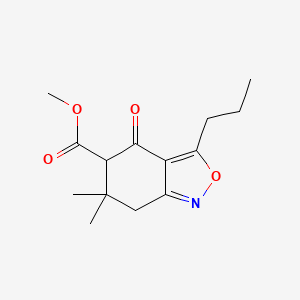
![methyl 2-[(ethoxyimino)methyl]-5,5-dimethyl-3-oxo-1-cyclopentene-1-carboxylate](/img/structure/B3829443.png)
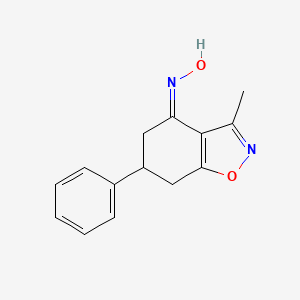
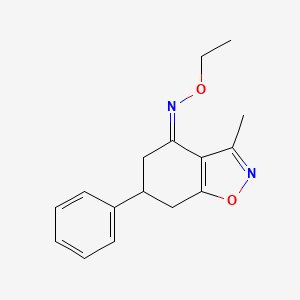
![N-[(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-yl]-4-pentylbenzenesulfonamide](/img/structure/B3829455.png)
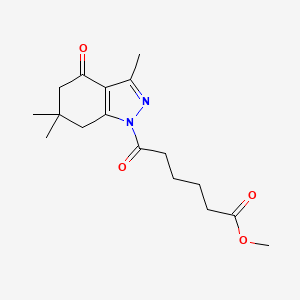
![3-[(2-phenylethyl)amino]-2-cyclopenten-1-one](/img/structure/B3829473.png)
![3-[(2-methoxyphenyl)amino]-2-cyclopenten-1-one](/img/structure/B3829477.png)
![5-phenyl-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one](/img/structure/B3829481.png)
![4-chloro-N-[4-(pentyloxy)phenyl]benzenesulfonamide](/img/structure/B3829502.png)
![4-[(4-acetylphenyl)amino]-1,2-naphthalenedione](/img/structure/B3829506.png)
![4-{[1-(hydroxymethyl)-2-methoxy-2-oxoethyl]amino}-3,5-dinitrobenzoic acid](/img/structure/B3829510.png)